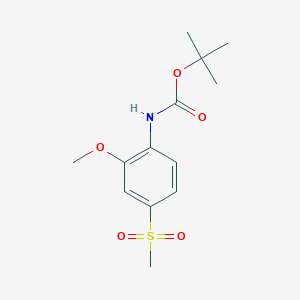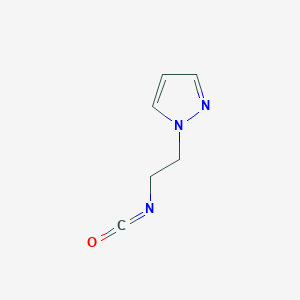
1-(2-イソシアナトエチル)-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isocyanate compounds can involve various methods. For instance, one study reported the synthesis of clickable polymers derived from biobased itaconic acid, which was then used for the preparation of novel cationic polymers with antibacterial properties and low hemotoxicity via click chemistry . Another study reported the transformation of primary amine groups present in the polymer into isocyanates using equimolar amounts of diphosgene or triphosgene and a soluble tertiary amine as the acid scavenger .
Chemical Reactions Analysis
Isocyanates are known to react with various small molecules such as water, alcohols, and amines, which is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reactions can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
科学的研究の応用
ポリマー複合材料の強化
この化合物は、セルロースナノクリスタル (CNC) を改質するために使用され、有機溶媒中での疎水性と分散性を高めます。 この改質により、引張強度が向上するなどの特性を備えたポリマー-CNC複合材料を作成できます。これは、高い耐久性が求められる材料にとって有益です .
アクリル官能化
「1-(2-イソシアナトエチル)-1H-ピラゾール」は、CNC表面にアクリロイル官能基を導入する二官能性分子として機能します。 これらの基を重合させてアクリル-CNC複合材料を作成することで、有機媒体およびマトリックスでの使用の可能性が広がります .
表面化学の改変
この化合物のイソシアネート部分は、CNC表面のヒドロキシル基と反応して表面化学を改変し、アクリル系樹脂中での分散性を高めます。 これは、ナノ粒子の均一な分散が材料の性能に不可欠となるアプリケーションにとって重要です .
バイオベースイソシアネートの製造
持続可能な材料の追求において、「1-(2-イソシアナトエチル)-1H-ピラゾール」は、バイオベースイソシアネート製造における可能性が検討されています。 これは、従来の石油化学由来イソシアネートの環境に優しい代替品に対する需要の高まりと一致しています .
コーティング組成物
この化合物は、さまざまな基質と反応する能力があるため、塗料、ニス、ラッカーなどのコーティング組成物に適しています。 その反応性により、接着性や環境因子に対する耐性などの特性が向上したコーティングを実現できます .
高分子化合物の合成
これは、不飽和炭素-炭素結合を含む反応によって得られる高分子化合物の合成に関与しています。 このアプリケーションは、特定の所望の特性を持つ新しいポリマー材料を作成する上で重要です .
積層製品の製造
この化合物は、合成樹脂を含む積層製品の製造に適用されます。 他の化合物との反応性を利用して、工業製品や消費財向けのユニークな特性を持つ積層構造を開発できます .
Safety and Hazards
作用機序
Target of Action
It belongs to the class of monomers known as isocyanate monomers . The presence of the isocyanate functional group makes it highly reactive .
Mode of Action
The isocyanate functional group in 1-(2-isocyanatoethyl)-1H-pyrazole allows it to undergo polymerization and form cross-linked networks . This reactivity is crucial for the development of polymers with improved mechanical strength, chemical resistance, and adhesion properties .
Biochemical Pathways
The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . These reactions are particularly crucial for the development of novel polyurethanes and other useful polymers .
Pharmacokinetics
The compound’s physical properties such as its boiling point (80-95 °c at 15 torr) and density (105) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of the action of 1-(2-isocyanatoethyl)-1H-pyrazole is the formation of polymers with improved mechanical strength, chemical resistance, and adhesion properties . These polymers are used in various applications, including the manufacture of resins, electrodeposition, adhesives, and construction products .
Action Environment
The action, efficacy, and stability of 1-(2-isocyanatoethyl)-1H-pyrazole can be influenced by environmental factors. For instance, the presence of excess water and RNCO species can significantly lower the barriers to the reactions involving this compound . .
特性
IUPAC Name |
1-(2-isocyanatoethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORCSCSSYXBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
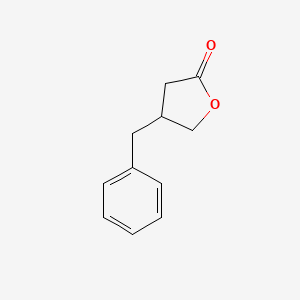
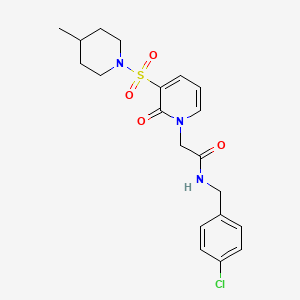
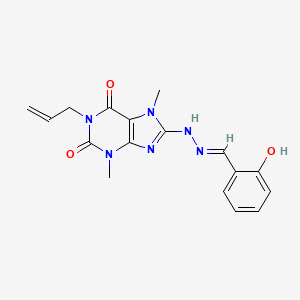
![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
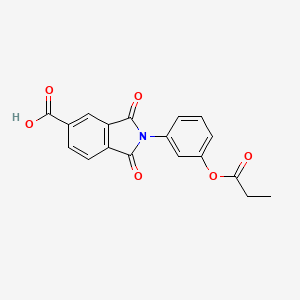
![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)
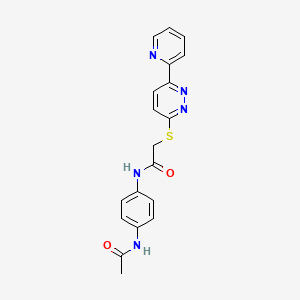
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)
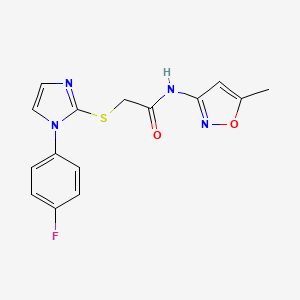
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
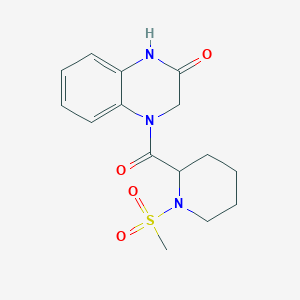
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
